2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid
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Overview
Description
2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid is a complex organic compound with a unique structure that includes a fluorine atom, a sulfonyl group, and a pyridazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid has diverse scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features.
Drug Discovery: Researchers explore its use as a lead compound in the development of new drugs.
Material Science: Its unique properties make it a candidate for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated benzoic acids and sulfonyl-containing molecules. Examples include:
- 2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoic acid
- 2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-fluoro-5-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O5S/c1-11-4-7-16(20-19-11)26-12-3-2-8-21(10-12)27(24,25)13-5-6-15(18)14(9-13)17(22)23/h4-7,9,12H,2-3,8,10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBXJYLIWKNYTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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